Unii-12A1R692BX
Description
UNII-12A1R692BX (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:
- LogP: 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .
- Synthetic accessibility: Rated 2.07, indicating moderate complexity in synthesis .
The compound is structurally characterized by a bromo-chloro-substituted phenyl ring attached to a boronic acid group, enabling applications in Suzuki-Miyaura cross-coupling reactions. Its high GI absorption and BBB permeability make it a candidate for neurological drug development .
Properties
CAS No. |
130404-91-0 |
|---|---|
Molecular Formula |
C42H59N5O11 |
Molecular Weight |
809.9 g/mol |
IUPAC Name |
4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C35H42N4O6.C7H17NO5/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42);4-13H,2-3H2,1H3/t21?,22?,24?,25?,29-,32?,35+;4-,5+,6+,7+/m00/s1 |
InChI Key |
DEZUAGYSLSZLFO-DRGCLBCYSA-N |
SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6.CNCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6.CNCC(C(C(C(CO)O)O)O)O |
Synonyms |
4-((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1)-dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenethyl)amino)-4-oxobutanoate N-methyl-D-glucamine CI 988 CI-988 PD 134308 PD-134308 PD134308 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: (3-Bromo-5-chlorophenyl)boronic acid
- Molecular Formula : C₆H₅BBrClO₂ (identical to UNII-12A1R692BX).
- Similarity Score : 0.87 (structural isomerism due to substituent positioning) .
- Key Differences :
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid
- Molecular Formula : C₆H₄BBrCl₂O₂.
- Similarity Score : 0.71 (additional chlorine substituent) .
- Key Differences: Solubility: 0.15 mg/mL (lower than this compound), likely due to increased halogenation .
Comparison with Functionally Similar Compounds
Compound C: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)
- Molecular Formula : C₇H₅BrO₂.
- Functional Similarity : Used in catalysis and medicinal chemistry .
- Key Differences :
Compound D: 5-Chloro-2-nitrobenzoic acid (CAS 101623-69-2)
- Molecular Formula: C₉H₈ClNO₅.
- Functional Similarity : Nitro and carboxyl groups enable coordination chemistry .
- Key Differences :
Data Tables
Table 1: Physicochemical Comparison
Research Findings and Implications
Structural Flexibility : this compound’s bromo-chloro substitution pattern enhances cross-coupling reactivity compared to dichloro analogs like Compound B .
Biological Potential: Its BBB permeability surpasses functionally similar nitroaromatics (e.g., Compound C), positioning it for CNS-targeted drug discovery .
Synthetic Limitations : Lower yields (78%) compared to green-synthesized Compound C (98%) highlight opportunities for optimizing catalytic systems .
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